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For Researchers, Scientists, and Drug Development Professionals

Antimony sulfide (Sb2S3) has emerged as a promising material for various optoelectronic

applications, including solar cells and photodetectors, owing to its suitable bandgap, high

absorption coefficient, and earth-abundant constituents. A thorough understanding of the carrier

transport mechanisms within Sb2S3 thin films is paramount for optimizing device performance.

This technical guide provides an in-depth analysis of the core carrier transport phenomena,

detailed experimental protocols for their characterization, and a summary of key quantitative

data.

Dominant Carrier Transport Mechanisms
Carrier transport in polycrystalline Sb2S3 thin films is a complex interplay of several

mechanisms, primarily governed by the material's structural and electronic properties, including

crystallinity, grain boundaries, and defect states. The dominant transport mechanisms can be

broadly categorized as:

Band-like Transport: In crystalline grains with low defect densities, charge carriers (electrons

and holes) can move freely within the conduction and valence bands, respectively. This

mechanism is characterized by higher carrier mobility.

Hopping Conduction: In amorphous or highly disordered regions, and in the presence of

localized trap states within the bandgap, carrier transport occurs via thermally activated
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hopping between these localized states. This mechanism typically results in lower carrier

mobility and is strongly temperature-dependent.

Grain Boundary-Limited Transport: Polycrystalline Sb2S3 films are composed of numerous

grains separated by grain boundaries. These boundaries can act as potential barriers or

scattering centers for charge carriers, impeding their transport and increasing recombination,

thereby limiting the overall conductivity and device performance. The orientation of the

(Sb4S6)n ribbons within the grains relative to the direction of current flow is also a critical

factor, with transport being more efficient along the ribbons.[1]

Space-Charge-Limited Current (SCLC): At sufficiently high applied voltages, the injected

carrier density can exceed the intrinsic carrier density, leading to the formation of a space

charge region that limits the current. This phenomenon can be utilized to determine carrier

mobility and trap density.

Recombination mechanisms also play a crucial role in determining the net carrier transport.

These include:

Shockley-Read-Hall (SRH) Recombination: Occurs via deep-level defect states within the

bandgap.

Surface Recombination: Takes place at the interfaces of the Sb2S3 layer with other materials

in a device stack.

Auger Recombination: A three-particle process that becomes significant at high carrier

concentrations.

The interplay of these transport and recombination mechanisms is visualized in the following

diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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